2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Description
This compound is a heterocyclic molecule featuring a triazolo[4,3-c]pyrimidin-3-one core substituted with:
- A 5-methyl group at position 3.
- A 7-phenyl group at position 5.
- A 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl chain at position 2.
The triazolo-pyrimidinone scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors. The indole moiety (2,3-dihydro-1H-indol-1-yl) enhances bioavailability and binding affinity, while the phenyl and methyl groups modulate steric and electronic properties for target selectivity .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-23-18(16-7-3-2-4-8-16)13-20-24-26(22(29)27(15)20)14-21(28)25-12-11-17-9-5-6-10-19(17)25/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPOKSFVSFCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core can be formed by the cyclization of appropriate precursors, such as 5-amino-1,2,4-triazole and a suitable diketone.
Coupling Reactions: The indole moiety is then coupled with the triazolopyrimidine core through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that combines an indole moiety with a triazolopyrimidine framework. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. Specific methods for synthesizing similar triazolo-pyrimidine derivatives often leverage established protocols in organic synthesis to achieve desired substitutions and yields.
Biological Activities
Research has indicated that compounds within the triazolo-pyrimidine class exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Analgesic Effects :
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of compounds similar to 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one:
Potential Therapeutic Applications
The unique structural features of this compound suggest multiple therapeutic avenues:
- Cancer Therapy : Given its antitumor activity, this compound may serve as a lead structure for developing new anticancer agents.
- Pain Management : Its analgesic properties could be harnessed for creating non-opioid pain relief medications.
- Anti-inflammatory Drugs : The ability to inhibit COX enzymes positions it as a candidate for treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles and substituents. Below is a detailed comparison:
Table 1: Structural and Functional Analogues
Key Findings:
Core Heterocycle Influence: The triazolo-pyrimidinone core (target) offers distinct electronic properties compared to triazolo-pyridine or pyrimido-indole . Pyrimidine-based cores enhance π-π stacking in biological targets, while pyridine or indole-fused systems may prioritize hydrophobic interactions.
Substituent Effects :
- The indole-oxoethyl chain is a shared feature in , suggesting its role in enhancing solubility and receptor binding.
- Phenyl groups (target and ) improve metabolic stability but may reduce aqueous solubility compared to smaller substituents (e.g., methyl in ).
Synthetic Strategies: Triazolo-pyrimidinones are typically synthesized via cyclocondensation of hydrazines with carbonyl precursors, while thieno-pyridines require enaminone intermediates. Sulfur-containing analogs (e.g., ) utilize thiol-alkylation or coupling reactions, which may introduce regioselectivity challenges absent in oxygen-based chains.
Research Implications
- Pharmacological Potential: The target compound’s triazolo-pyrimidinone core and indole substituent align with kinase inhibitor scaffolds (e.g., imatinib analogs) .
- Optimization Opportunities : Replacing the phenyl group with electron-deficient aromatics (e.g., 4-chlorophenyl in ) could enhance target affinity.
Biological Activity
The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core with various substituents. Its molecular formula is , and it has a molecular weight of approximately 364.39 g/mol. The presence of the indole moiety contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated significant inhibitory effects against various bacteria and fungi. For instance, it showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
- It also exhibited antifungal properties against Candida species and Gram-positive bacteria such as Micrococcus luteus.
- Anticancer Potential :
- Mechanism of Action :
Case Studies
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Synthesis and Evaluation :
-
Molecular Docking Studies :
- Computational studies involving molecular docking have provided insights into the binding affinities of these compounds to target proteins. The binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting potential for therapeutic use in treating resistant bacterial infections .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | MIC (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.21 | Strong inhibitory effect |
| Antimicrobial | Escherichia coli | 0.21 | Comparable to standard antibiotics |
| Antifungal | Candida spp. | Varies | Effective against multiple strains |
| Anticancer | Colon carcinoma (HCT-15) | Varies | Promising growth inhibition |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be optimized?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A general approach includes:
- Step 1: Condensation of indole derivatives with α-keto esters to form the 2-oxoethyl-indole intermediate.
- Step 2: Cyclization with triazolopyrimidine precursors under reflux using catalysts like p-toluenesulfonic acid (PTSA) .
- Optimization: Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via TLC and HPLC, and optimize solvent systems (e.g., ethanol/water mixtures) to enhance purity .
Basic: How should researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
Employ a combination of analytical techniques:
- Melting Point: Confirm consistency with literature values (e.g., 254–256°C for analogous indole-triazolopyrimidine hybrids) .
- Spectroscopy:
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₀N₆O₂ at m/z 437.16) .
Basic: What experimental designs are suitable for evaluating its biological activity?
Methodological Answer:
- In Vitro Assays: Use dose-response curves (0.1–100 µM) in enzyme inhibition studies (e.g., kinase or protease targets). Include positive controls (e.g., staurosporine for kinases) .
- Cell-Based Models: Apply randomized block designs with split plots to account for variables like cell lineage and treatment duration .
- Data Validation: Replicate experiments ≥3 times and use ANOVA to assess significance (p < 0.05) .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvents: Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Salt Formation: Screen with counterions (e.g., HCl, sodium) to modify crystallinity .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications: Introduce substituents at the indole N-1 or triazolopyrimidine C-5 positions. For example, replace methyl with ethyl to assess steric effects .
- Bioisosteres: Substitute the phenyl group with thiophene or pyridine to modulate lipophilicity (logP) .
- Data Analysis: Use IC₅₀ values and molecular descriptors (e.g., polar surface area) in QSAR models .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinases). Validate with molecular dynamics (MD) simulations (50 ns trajectories) .
- Pharmacophore Modeling: Align with known inhibitors (e.g., imatinib) to identify critical H-bond donors/acceptors .
Advanced: How to evaluate environmental impact and degradation pathways?
Methodological Answer:
- Fate Studies: Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor metabolites via HRMS .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) under OECD 201/202 protocols .
Advanced: What catalytic systems optimize large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Compare Pd/C, Ni, or Cu-based catalysts for cross-coupling steps. Use DoE (Design of Experiments) to optimize temperature (80–120°C) and solvent (toluene vs. DMF) .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
